molecular formula C24H27NO4 B2709019 (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid CAS No. 925240-97-7

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid

Cat. No.: B2709019
CAS No.: 925240-97-7
M. Wt: 393.483
InChI Key: ZVTSJEYBSAOGMV-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid is a compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is particularly useful due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid typically involves the protection of the amine group with the Fmoc group. One common method involves reacting the amine with Fmoc chloride in the presence of a base such as sodium carbonate in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using a base such as piperidine in an organic solvent.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence, where the Fmoc group has been removed to allow for further peptide elongation .

Scientific Research Applications

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action for (S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid involves the protection of the amine group during peptide synthesis. The Fmoc group prevents unwanted side reactions, allowing for the selective formation of peptide bonds. The Fmoc group can be removed under mild basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • cis-4-(Fmoc-amino)cyclohexyl acetic acid
  • trans-4-(Fmoc-aminomethyl)cyclohexanecarboxylic acid
  • cis-2-(Fmoc-amino)-cyclohexanecarboxylic acid

Uniqueness

(S)-a-[Fmoc-(methyl)amino]cyclohexaneacetic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which provides stability and ease of removal. This makes it particularly useful in the synthesis of complex peptides where precise control over the sequence and structure is required .

Properties

IUPAC Name

(2S)-2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-25(22(23(26)27)16-9-3-2-4-10-16)24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,2-4,9-10,15H2,1H3,(H,26,27)/t22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTSJEYBSAOGMV-QFIPXVFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](C1CCCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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